Ethyl 3-(dibenzylamino)propanoate chemical structure and properties
Ethyl 3-(dibenzylamino)propanoate chemical structure and properties
An In-depth Technical Guide to Ethyl 3-(dibenzylamino)propanoate
Introduction
Ethyl 3-(dibenzylamino)propanoate is a tertiary β-amino ester, a class of organic compounds recognized for their utility as synthetic intermediates and their presence in the backbone of various functional polymers. Specifically, this molecule features a propanoate ester functional group, with a dibenzylamino moiety at the β-position. The presence of the two benzyl groups on the nitrogen atom imparts significant steric bulk and lipophilicity, influencing its reactivity and physical properties. This guide provides a comprehensive overview of its chemical structure, synthesis, properties, and potential applications, tailored for researchers in organic synthesis and drug development.
Chemical Structure and Identification
The molecular structure of Ethyl 3-(dibenzylamino)propanoate consists of an ethyl propanoate backbone with a dibenzylamino group attached to the third carbon (the β-carbon).
Caption: Chemical structure of Ethyl 3-(dibenzylamino)propanoate.
| Identifier | Value |
| CAS Number | 108898-31-3[1] |
| Molecular Formula | C₁₉H₂₃NO₂[1] |
| Molecular Weight | 297.39 g/mol [1] |
| IUPAC Name | ethyl 3-(dibenzylamino)propanoate[1] |
| Canonical SMILES | CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Synthesis: The Aza-Michael Addition
The most direct and common method for synthesizing Ethyl 3-(dibenzylamino)propanoate is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, dibenzylamine, to an α,β-unsaturated carbonyl compound, ethyl acrylate.[2] This reaction is highly efficient for forming carbon-nitrogen bonds under mild conditions.[3]
The mechanism proceeds via the nucleophilic attack of the lone pair of electrons on the dibenzylamine's nitrogen atom to the β-carbon of ethyl acrylate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. The reaction can often be performed neat (solvent-free) or with a minimal amount of a polar solvent.[4] While the reaction can proceed without a catalyst, it can be accelerated by the use of Lewis acids, Brønsted acids, or bases.[3]
Caption: General workflow for the synthesis of Ethyl 3-(dibenzylamino)propanoate.
Experimental Protocol: Synthesis via Aza-Michael Addition
This protocol is a representative procedure adapted from general methods for the aza-Michael addition of amines to acrylates.[4][5]
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dibenzylamine (1.0 equivalent) and ethyl acrylate (1.1 to 1.5 equivalents). The use of a slight excess of ethyl acrylate ensures the complete consumption of the more valuable dibenzylamine. The reaction can often be run neat, but a minimal amount of a solvent like ethanol or acetonitrile can be used if desired.
-
Reaction Conditions : Stir the mixture at room temperature. The reaction is typically exothermic. If the reaction is slow, it can be gently heated to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dibenzylamine spot is no longer visible.
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Work-up : Once the reaction is complete, remove the excess ethyl acrylate and any solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude oil is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective for eluting the product.
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Characterization : Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield Ethyl 3-(dibenzylamino)propanoate as a colorless to pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic and Physicochemical Properties
Spectroscopic Characterization (Predicted)
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¹H NMR :
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Aromatic Protons : A multiplet in the range of 7.20-7.40 ppm, integrating to 10 hydrogens, corresponding to the two phenyl groups.
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Ethyl Ester Group : A quartet around 4.1 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).
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Propanoate Backbone : Two triplets, each integrating to 2 hydrogens, expected around 2.8 ppm (N-CH₂) and 2.5 ppm (CH₂-COO).
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Benzyl Methylene Protons : A singlet around 3.6 ppm, integrating to 4 hydrogens (N-(CH₂-Ph)₂).
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-
¹³C NMR :
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Carbonyl Carbon : A signal around 172 ppm.
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Aromatic Carbons : Signals between 127-139 ppm.
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Ethyl Ester Carbons : Signals around 60 ppm (O-CH₂) and 14 ppm (CH₃).
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Propanoate Backbone Carbons : Signals around 49 ppm (N-CH₂) and 34 ppm (CH₂-COO).
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Benzyl Methylene Carbons : A signal around 58 ppm.
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-
Infrared (IR) Spectroscopy :
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A strong C=O stretch from the ester group is expected around 1730 cm⁻¹.
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C-H stretching vibrations from the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹.
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C-N stretching vibrations are expected in the 1100-1200 cm⁻¹ region.
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Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) :
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The molecular ion peak [M]⁺ would be observed at m/z = 297.
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A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is characteristic of benzyl groups. Other fragments would arise from the loss of the ethoxy group (-OC₂H₅) and cleavage of the propanoate chain.
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Physicochemical Properties
Specific experimental data for Ethyl 3-(dibenzylamino)propanoate is limited. The properties are estimated based on its structure and data from similar compounds.
| Property | Value |
| Physical State | Expected to be a liquid or low-melting solid at room temperature |
| Boiling Point | Predicted to be > 300 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water |
Reactivity and Potential Applications
Ethyl 3-(dibenzylamino)propanoate belongs to the family of poly(β-amino esters) (PBAEs), which are known for their biodegradability and pH-responsiveness.[9] The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, and the tertiary amine can be protonated at low pH.
The versatile structure of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research:
-
Drug Delivery : PBAEs are extensively studied as non-viral vectors for gene delivery.[10][11] The tertiary amine can be protonated at physiological pH, allowing the polymer to condense with negatively charged nucleic acids like DNA and RNA to form nanoparticles. These nanoparticles can facilitate cellular uptake and endosomal escape, a critical step in gene therapy.[12][13]
-
Pharmaceutical Intermediates : N-substituted β-amino esters are key scaffolds in many biologically active molecules and pharmaceuticals.[14] They are precursors for the synthesis of β-lactams, peptides, and other complex nitrogen-containing heterocycles.
-
Polymer Chemistry : As a monomer, it can be incorporated into polymers to create functional materials. For instance, polymers containing this moiety could be used in coatings or as part of covalent adaptable networks.[9]
Safety and Handling
While specific toxicology data for Ethyl 3-(dibenzylamino)propanoate is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from strong oxidizing agents.
Conclusion
Ethyl 3-(dibenzylamino)propanoate is a valuable tertiary β-amino ester with significant potential in organic synthesis and materials science. Its synthesis via the aza-Michael addition is straightforward and efficient. The unique combination of a hydrolyzable ester and a pH-responsive tertiary amine makes it, and polymers derived from it, particularly interesting for applications in drug and gene delivery. Further research into its specific properties and applications is warranted to fully explore its potential in the development of new therapeutics and functional materials.
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